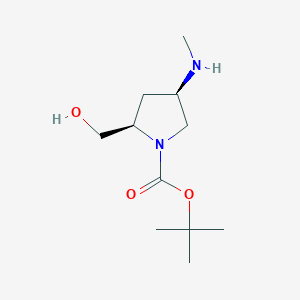
2',6'-Di(1H-pyrazol-1-yl)-3,4'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,6’-Di(1H-pyrazol-1-yl)-3,4’-bipyridine is a heterocyclic compound that features two pyrazole rings attached to a bipyridine core. This compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile ligand in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Di(1H-pyrazol-1-yl)-3,4’-bipyridine typically involves the reaction of 2,6-dibromopyridine with pyrazole under basic conditions. One common method includes the use of deprotonated pyrazole in a solvent like diglyme, which facilitates the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 2’,6’-Di(1H-pyrazol-1-yl)-3,4’-bipyridine are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to handle the reagents and products efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2’,6’-Di(1H-pyrazol-1-yl)-3,4’-bipyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, particularly when coordinated with transition metals.
Reduction: Reduction reactions can convert metal complexes of this ligand to lower oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state complexes, while substitution reactions can introduce various functional groups onto the pyrazole rings.
Aplicaciones Científicas De Investigación
2’,6’-Di(1H-pyrazol-1-yl)-3,4’-bipyridine has a wide range of applications in scientific research:
Biology: Metal complexes of this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s metal complexes are explored for their therapeutic potential, particularly in drug delivery systems and as diagnostic agents.
Mecanismo De Acción
The mechanism of action of 2’,6’-Di(1H-pyrazol-1-yl)-3,4’-bipyridine largely depends on its role as a ligand in metal complexes. The compound coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, redox reactions, and other chemical processes. The specific molecular targets and pathways involved vary depending on the metal ion and the overall structure of the complex .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di(1H-pyrazol-1-yl)pyridine: Similar in structure but with a single pyridine ring.
2,6-Di(1H-pyrazol-1-yl)pyrazine: Contains a pyrazine ring instead of a bipyridine core.
2,6-Di(1H-pyrazol-1-yl)benzene: Features a benzene ring instead of a pyridine ring.
Uniqueness
2’,6’-Di(1H-pyrazol-1-yl)-3,4’-bipyridine is unique due to its bipyridine core, which provides additional coordination sites and enhances its ability to form stable complexes with a variety of metal ions. This makes it particularly valuable in the development of new materials and catalysts with specific electronic and magnetic properties .
Propiedades
Fórmula molecular |
C16H12N6 |
|---|---|
Peso molecular |
288.31 g/mol |
Nombre IUPAC |
2,6-di(pyrazol-1-yl)-4-pyridin-3-ylpyridine |
InChI |
InChI=1S/C16H12N6/c1-4-13(12-17-5-1)14-10-15(21-8-2-6-18-21)20-16(11-14)22-9-3-7-19-22/h1-12H |
Clave InChI |
BVWFCZUDQDPXTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=CC(=NC(=C2)N3C=CC=N3)N4C=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




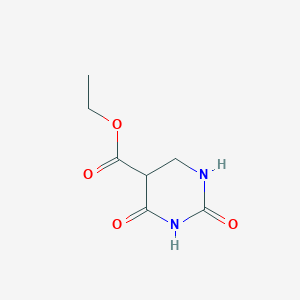

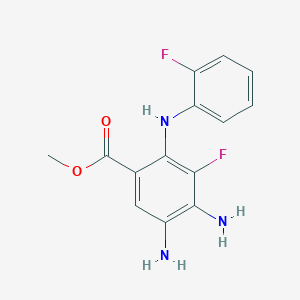
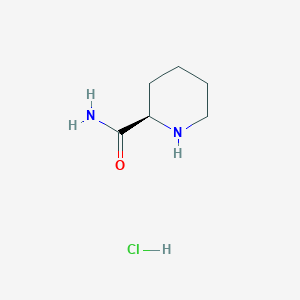
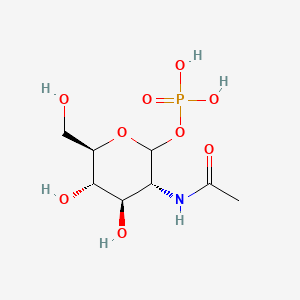
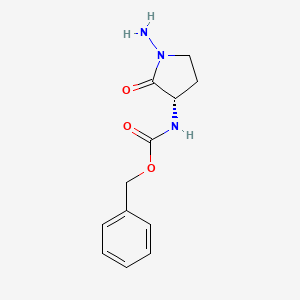
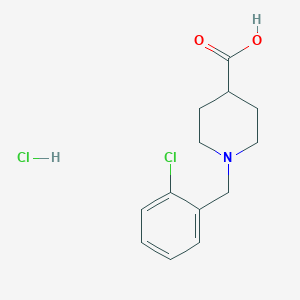
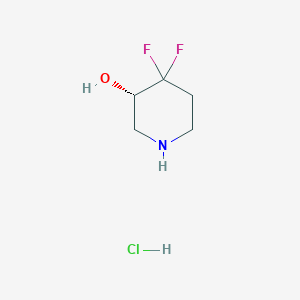
![1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone](/img/structure/B11766487.png)
![2-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766494.png)
![2-(Benzo[d]thiazol-2-yl)-5-bromophenol](/img/structure/B11766499.png)
